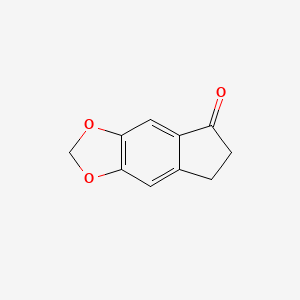
6-(メチルアミノ)ピリミジン-2,4(1H,3H)-ジオン
説明
The compound “6-(methylamino)pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C5H7N3O2 . It is also known by other names such as 6-Methylamino-1H-pyrimidine-2,4-dione and 6-METHYLAMINO URACIL .
Molecular Structure Analysis
The molecular structure of “6-(methylamino)pyrimidine-2,4(1H,3H)-dione” consists of a pyrimidine ring with a methylamino group attached to the 6th carbon . The pyrimidine ring also contains two carbonyl groups at the 2nd and 4th positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(methylamino)pyrimidine-2,4(1H,3H)-dione” include a molecular weight of 141.13 g/mol, a topological polar surface area of 70.2 Ų, and a complexity of 209 . It has 3 hydrogen bond donor counts and 3 hydrogen bond acceptor counts .
科学的研究の応用
空気酸化ドミノ環化
化合物「6-(メチルアミノ)ピリミジン-2,4(1H,3H)-ジオン」は、銅触媒による空気酸化ドミノ環化反応に用いることができます。 このプロセスにより、ジピリミジンまたはジピラゾロ融合ピリジンを合成することができ、潜在的な医薬品用途を持つ複雑な有機分子の開発に役立ちます .
医薬品化学におけるピリド誘導体の合成
医薬品化学において、この化合物はピリド誘導体の合成における前駆体として役立ちます。 これらの誘導体は、その潜在的な治療特性のために重要であり、新しい薬剤の開発に使用される可能性があります .
機械化学的合成
機械化学的合成法では、溶媒を用いないピラノ誘導体の合成に「6-(メチルアミノ)ピリミジン-2,4(1H,3H)-ジオン」を使用できます。 この環境にやさしいアプローチは、簡単な後処理手順と高収率を提供するため、グリーンケミストリーアプリケーションに有利です .
将来の方向性
The future directions for “6-(methylamino)pyrimidine-2,4(1H,3H)-dione” could involve further studies on its synthesis, reactivity, and potential applications. Given the interest in pyridopyrimidine derivatives for their therapeutic potential , “6-(methylamino)pyrimidine-2,4(1H,3H)-dione” could also be explored in this context.
特性
IUPAC Name |
6-(methylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-6-3-2-4(9)8-5(10)7-3/h2H,1H3,(H3,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUVRRPGXQIRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292224 | |
| Record name | 6-methylaminouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34284-87-2 | |
| Record name | 34284-87-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methylaminouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the structural characterization of compounds containing the 6-(methylamino)pyrimidine-2,4(1H,3H)-dione moiety?
A1: Research has focused on characterizing derivatives incorporating the 6-(methylamino)pyrimidine-2,4(1H,3H)-dione moiety within their structure. One such study [] investigated 5,5′‐((4‐chlorophenyl)methylene)bis(1,3‐dimethyl‐6‐(methylamino)pyrimidine‐2,4(1H,3H)‐dione). While the specific molecular formula and weight for the isolated 6-(methylamino)pyrimidine-2,4(1H,3H)-dione moiety are not provided in the abstract, the study utilized various spectroscopic techniques including FT-IR, NMR, and UV-Vis to confirm the structure of the synthesized derivative. These techniques are instrumental in elucidating structural details, identifying functional groups, and confirming the successful incorporation of the 6-(methylamino)pyrimidine-2,4(1H,3H)-dione moiety within the larger molecule.
Q2: Has 6-(methylamino)pyrimidine-2,4(1H,3H)-dione demonstrated any specific biological activity?
A2: While the provided abstracts don't delve into the specific biological activity of isolated 6-(methylamino)pyrimidine-2,4(1H,3H)-dione, a study [] explored the in vitro antibacterial activity of various barbituric acid derivatives. These derivatives, which structurally relate to 6-(methylamino)pyrimidine-2,4(1H,3H)-dione, were synthesized and characterized, suggesting their potential as antibacterial agents. This research highlights the interest in exploring pyrimidine derivatives, including those containing the 6-(methylamino)pyrimidine-2,4(1H,3H)-dione moiety, for their potential biological applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



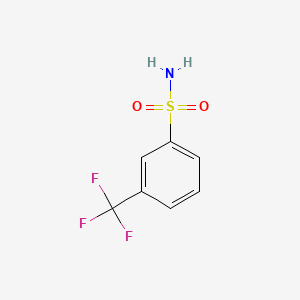
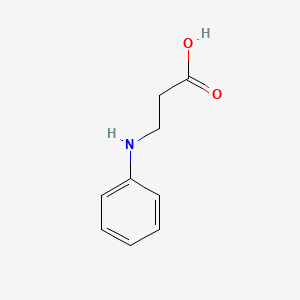

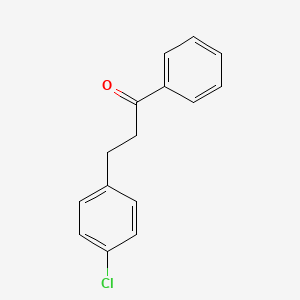
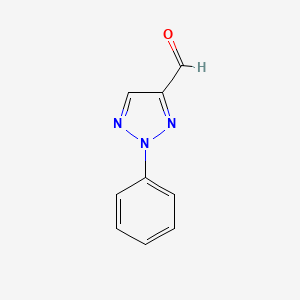
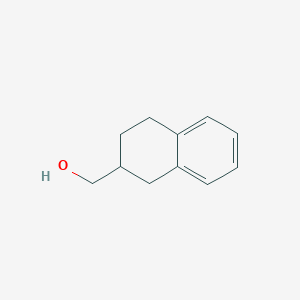
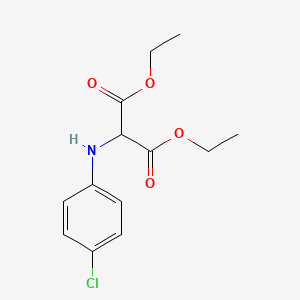
![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1347300.png)
![Ethyl 2-[cyano(methyl)amino]acetate](/img/structure/B1347303.png)


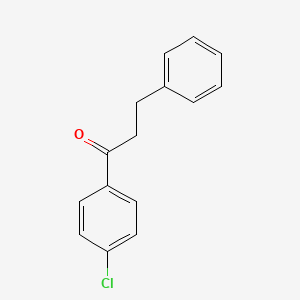
![2-[(2-Chlorophenyl)amino]acetic acid](/img/structure/B1347311.png)
